

2-Chloro-2',5'-difluoroacetophenone CAS 60468-36-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-2',5'-difluoroacetophenone

Cat. No.: B1587151

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Core Molecular Profile and Physicochemical Characteristics

2-Chloro-2',5'-difluoroacetophenone, with the CAS Registry Number 60468-36-2, is a halogenated acetophenone derivative.^[1] Its structure features a phenyl ring substituted with two fluorine atoms at the 2' and 5' positions and an acetyl group with a chlorine atom on the α -carbon. This specific arrangement of functional groups dictates its unique chemical behavior and utility as a versatile building block in organic synthesis.^[2]

The molecular formula is $C_8H_5ClF_2O$, corresponding to a molecular weight of approximately 190.57 g/mol.^{[1][3][4]} Under standard conditions, it typically appears as a white to light yellow or brown crystalline solid.^{[3][5]}

Table 1: Physicochemical Properties of **2-Chloro-2',5'-difluoroacetophenone**

Property	Value	Source(s)
CAS Number	60468-36-2	[1] [3] [6]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[1] [3] [4]
Molecular Weight	190.57 g/mol	[1] [3] [4]
Appearance	White to light yellow/brown solid/powder	[3] [5]
Melting Point	49-50 °C	[3] [7]
Boiling Point	240.5 °C at 760 mmHg	[3]
Density	1.353 g/cm ³	[3]
Flash Point	99.3 °C	[3]
Synonyms	2-chloro-1-(2,5-difluorophenyl)ethanone, 2,5-difluorophenacyl chloride	[3]

Synthesis and Manufacturing Pathways

The primary industrial synthesis of **2-Chloro-2',5'-difluoroacetophenone** is achieved via the Friedel-Crafts acylation reaction.[\[8\]](#) This established method involves the reaction of a difluorinated aromatic precursor with a chloroacylating agent in the presence of a Lewis acid catalyst.

Traditional Friedel-Crafts Synthesis Protocol

The conventional method utilizes 1,4-difluorobenzene and chloroacetyl chloride with anhydrous aluminum chloride (AlCl₃) as the catalyst.[\[8\]](#)[\[9\]](#) The reaction is typically performed at low temperatures (0-30°C) in an organic solvent.[\[8\]](#)

Experimental Protocol:

- To a reaction vessel containing 1,4-difluorobenzene and anhydrous aluminum chloride, slowly add chloroacetyl chloride while maintaining a controlled temperature.

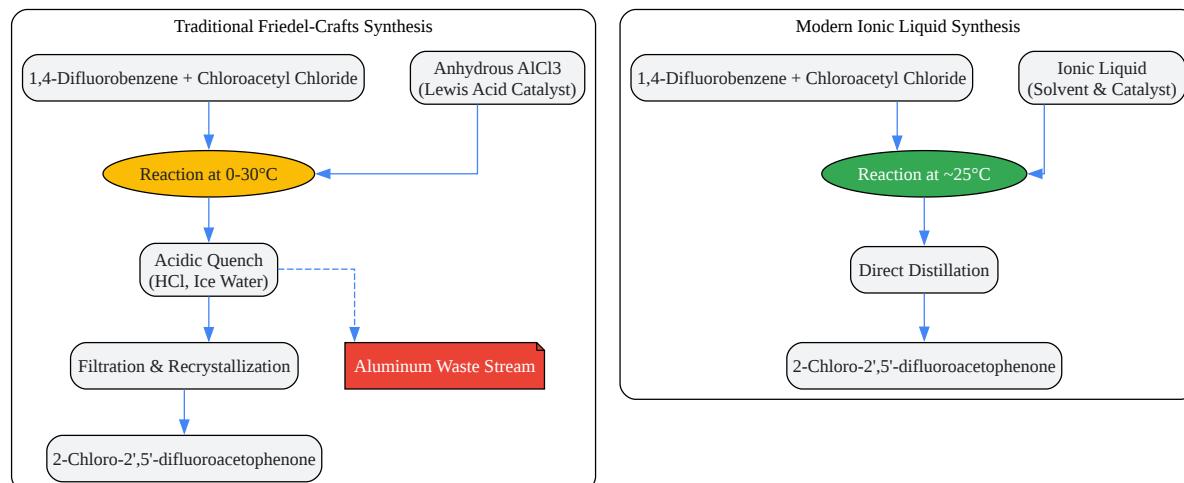
- Stir the mixture for a designated period (e.g., 1-5 hours) to allow the reaction to proceed to completion.[\[8\]](#)[\[10\]](#)
- Upon completion, the reaction is quenched, often by adding concentrated hydrochloric acid and ice water.[\[8\]](#)[\[10\]](#)
- The crude product precipitates as a solid and is collected by filtration.
- Purification is typically achieved through recrystallization from a suitable solvent like ethanol or hexane to yield the final product.[\[10\]](#)

Causality Behind Experimental Choices:

- Lewis Acid Catalyst (AlCl_3): The aluminum chloride coordinates with the chloroacetyl chloride, increasing the electrophilicity of the acyl carbon and facilitating the electrophilic aromatic substitution on the electron-rich difluorobenzene ring.
- Low Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and the formation of impurities.

Modern Synthesis Improvements

A significant drawback of the traditional method is the generation of large quantities of acidic aluminum-containing wastewater, posing environmental concerns.[\[8\]](#) Modern approaches have focused on greener alternatives, such as using ionic liquids as both the solvent and catalyst. This method avoids the use of aluminum chloride, simplifying the workup process and reducing waste.[\[8\]](#)



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Caption: Comparative workflow of traditional vs. modern synthesis routes.

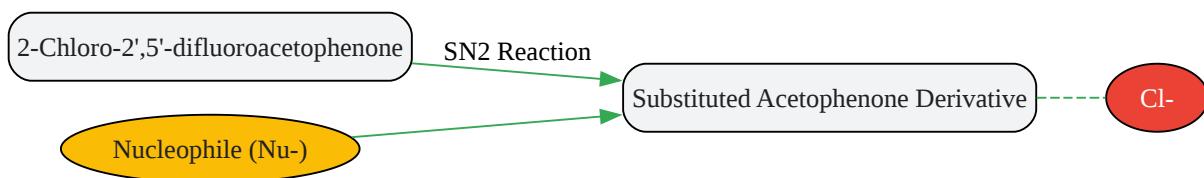
Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-2',5'-difluoroacetophenone** stems from its dual reactivity centers: the carbonyl group and the halogenated α -carbon.^[2]

Nucleophilic Substitution at the α -Carbon

The primary mode of reactivity involves the α -chloro group. Its position adjacent to the electron-withdrawing carbonyl group makes it an excellent leaving group, rendering the α -carbon highly electrophilic and susceptible to nucleophilic substitution.^[2] This allows for the straightforward introduction of various functional groups.

This reactivity is the cornerstone of its application as an intermediate. It serves as a precursor for a wide array of more complex molecules, particularly in the synthesis of heterocyclic compounds containing nitrogen, oxygen, or sulfur, which are foundational structures in many pharmacologically active agents.[2]



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Caption: Core reactivity via nucleophilic substitution at the α -carbon.

Applications in Drug Discovery and Agrochemicals

This compound is a crucial intermediate in the development of new therapeutic agents and crop protection chemicals.[5][8]

- Pharmaceuticals: It is a building block for synthesizing anti-inflammatory, analgesic, and antifungal drugs.[2][5] Its structure is often incorporated into larger molecules to modulate their biological activity.
- Agrochemicals: It is used in the formulation of potent herbicides and fungicides, contributing to enhanced crop yields and protection.[5][8]

Analytical Characterization

The identity and purity of **2-Chloro-2',5'-difluoroacetophenone** are confirmed using standard analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are routinely employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure. Studies on similar 2'-fluoro-substituted acetophenones show that through-space couplings between the fluorine and the α -protons/carbons can reveal conformational preferences.[11]

- Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carbonyl (C=O) group and C-F and C-Cl bonds.[12]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Gas Chromatography (GC): GC is a standard method for assessing the purity of the compound.[13]

Safety, Handling, and Storage

2-Chloro-2',5'-difluoroacetophenone is an irritant and requires careful handling to ensure personnel safety.[8]

Table 2: Hazard Identification and Safety Precautions

Hazard Category	Description	Precautionary Measures
Skin Contact	Causes skin irritation. Some sources indicate it can cause severe skin burns.[12][14][15][16]	Wear appropriate chemical-resistant gloves and protective clothing.[14][17]
Eye Contact	Causes serious eye irritation or damage.[12][15][16] It is a lachrymator (tear-inducing agent).[8][15]	Use chemical safety goggles or a face shield.[14]
Inhalation	May cause respiratory tract irritation.[12][15] Some data sheets for similar compounds warn it may be toxic or fatal if inhaled.[14][15][17]	Use only in a well-ventilated area or a chemical fume hood.[14][15]
Ingestion	Harmful if swallowed. May cause gastrointestinal tract burns.[14][18]	Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[17][18]

Handling and Storage Recommendations:

- Engineering Controls: Work should be conducted in a chemical fume hood. An eyewash station and safety shower must be readily accessible.[14]
- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. For operations that may generate dust, respiratory protection may be necessary. [14][17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14][15]

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- To cite this document: BenchChem. [2-Chloro-2',5'-difluoroacetophenone CAS 60468-36-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587151#2-chloro-2-5-difluoroacetophenone-cas-60468-36-2-properties]

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